3-(2-Aminoanilino)prop-2-enal
Description
Properties
CAS No. |
62086-51-5 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(2-aminoanilino)prop-2-enal |
InChI |
InChI=1S/C9H10N2O/c10-8-4-1-2-5-9(8)11-6-3-7-12/h1-7,11H,10H2 |
InChI Key |
CRHMEPPBIWOOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC=CC=O |
Origin of Product |
United States |
The Significance of α,β Unsaturated Aldehydes in Modern Organic Synthesis
Alpha,beta-unsaturated aldehydes are a cornerstone of organic synthesis, prized for their dual reactivity. pressbooks.pub These compounds feature a carbon-carbon double bond in conjugation with a carbonyl group, creating a system susceptible to both 1,2- and 1,4-nucleophilic attack. pressbooks.publibretexts.org This reactivity allows for a wide array of chemical transformations, making them key intermediates in the construction of diverse molecular architectures. rsc.orgyoutube.com
The electrophilicity of both the carbonyl carbon and the β-carbon is a defining characteristic. wikipedia.org Strong nucleophiles tend to attack the carbonyl carbon directly (1,2-addition), while weaker nucleophiles often favor conjugate addition at the β-position (1,4-addition). pressbooks.pub This tunable reactivity is a powerful tool for synthetic chemists. Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, further expanding their synthetic utility. wikipedia.org The ability of α,β-unsaturated aldehydes to act as precursors for a multitude of other functional groups, including alcohols, amines, and carboxylic acid derivatives, underscores their importance as fundamental building blocks in the synthesis of both simple and complex molecules. rsc.org
The Versatile Role of Substituted Anilines As Precursors and Reagents
Substituted anilines are a class of aromatic amines that serve as indispensable starting materials and reagents in a vast range of chemical syntheses. wisdomlib.orgcambridgescholars.com The presence of various functional groups on the aniline (B41778) ring significantly influences its chemical properties, including basicity and nucleophilicity, allowing for fine-tuning of its reactivity. acs.orgresearchgate.net
These compounds are foundational in the production of a wide array of important molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netchemistryworld.com Their ability to be readily diazotized and subsequently converted into a variety of other functional groups makes them highly versatile intermediates. wisdomlib.org In the realm of heterocyclic chemistry, substituted anilines are crucial precursors for the synthesis of numerous ring systems, such as benzothiazoles and cinnolines. wisdomlib.org The specific nature and position of the substituents on the aniline ring can direct the course of a reaction and influence the properties of the final product. nih.gov
The Privileged Position of 3 2 Aminoanilino Prop 2 Enal in Heterocyclic Chemistry
The compound 3-(2-Aminoanilino)prop-2-enal holds a privileged position in heterocyclic chemistry due to its unique combination of reactive sites. The presence of the enamine-aldehyde moiety alongside a primary aromatic amine within the same molecule provides a powerful platform for the construction of a variety of heterocyclic scaffolds. This intramolecular arrangement of nucleophilic and electrophilic centers facilitates a range of cyclization reactions, leading to the efficient synthesis of complex ring systems.
The strategic placement of the amino group on the aniline (B41778) ring ortho to the enamine linkage is particularly significant. This arrangement is pre-organized for cyclization reactions, often leading to the formation of fused heterocyclic systems that are of interest in medicinal chemistry and materials science. The inherent reactivity of the α,β-unsaturated aldehyde system, coupled with the nucleophilicity of the two distinct amino groups, allows for a cascade of reactions to occur, often in a single pot, providing a streamlined entry into diverse heterocyclic families.
An Overview of Research Trends in Enamine Aldehyde and Aniline Functionalities
Established Synthetic Pathways to 3-(2-Aminoanilino)prop-2-enal
The traditional synthesis of this compound and related compounds primarily relies on condensation reactions and strategies to build the core aminoanilino scaffold.
Condensation Reactions Involving Aromatic Amines and Prop-2-enal Precursors
The most direct route to this compound involves the condensation of an aromatic amine, specifically o-phenylenediamine (B120857), with a suitable prop-2-enal precursor. Malondialdehyde or its synthetic equivalents are common choices for the three-carbon aldehyde component. For instance, the reaction of o-phenylenediamine with ethoxymethylene malononitrile, followed by further transformations, can yield derivatives of the target compound. researchgate.net The initial reaction involves the nucleophilic attack of the amino group on the activated double bond of the ethoxymethylene compound, leading to the formation of an aminomethylene derivative. researchgate.net
Another approach involves the reaction of o-phenylenediamine with malondialdehyde bis(dimethyl acetal), also known as 1,1,3,3-tetramethoxypropane, under acidic conditions to generate the desired enal. sigmaaldrich.com The reaction of N-methyl-2-phenylindole with malondialdehyde under acidic conditions to form a chromophoric cyanine (B1664457) provides a mechanistic parallel for the reactivity of malondialdehyde with amine derivatives. nih.gov
Strategies for Constructing the Aminoanilino Moiety
The construction of the aminoanilino moiety often involves the synthetic manipulation of nitroanilines. A common strategy is the reduction of a nitro group on a precursor molecule. For example, N-(2'-nitrophenyl)-4-(3-benzyloxy propionyl amino)-benzamide can be hydrogenated in the presence of a palladium-charcoal catalyst to yield the corresponding N-(2'-aminophenyl) derivative. This highlights a viable pathway to introduce the 2-aminoanilino group into more complex structures.
Novel and Green Synthetic Approaches for this compound
In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. This has led to the exploration of multicomponent reactions, green solvents, and microwave-assisted synthesis for compounds like this compound.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for this compound is not extensively documented, related structures are readily synthesized using this strategy. For instance, the synthesis of 2-amino-3-cyano-4H-chromene derivatives can be achieved through a one-pot reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative. nih.gov This suggests the potential for developing a similar MCR for the target compound, possibly involving o-phenylenediamine, a prop-2-enal precursor, and a third component to introduce further diversity. The synthesis of 3-amino-imidazopyridines via a microwave-assisted four-component coupling also demonstrates the power of MCRs in generating complex amino-substituted heterocycles. nih.gov
Application of Green Solvents (e.g., Glycerol) in Synthesis
The use of environmentally benign solvents is a key aspect of green chemistry. Glycerol, a biodegradable and low-toxicity solvent, has been shown to be an effective medium for various organic reactions, including the synthesis of enaminones. ajgreenchem.com The synthesis of β-enaminone derivatives has been successfully carried out in high yields by reacting aromatic amines with β-dicarbonyl compounds at elevated temperatures without the need for a catalyst or solvent, which aligns with green chemistry principles. ajgreenchem.com
| Reactants | Conditions | Yield | Reference |
| Aromatic Amines + β-Dicarbonyl Compounds | 120 °C, solvent-free | High to excellent | ajgreenchem.com |
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of various enaminones and related heterocyclic compounds has been significantly improved through microwave-assisted methods. For example, the rapid synthesis of 3-amino-imidazopyridines has been achieved using a microwave-assisted one-pot cyclization/Suzuki coupling approach. nih.gov Similarly, 3-aminobenzo[b]thiophenes can be prepared in good yields by the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate. nih.gov These examples strongly suggest that the condensation of o-phenylenediamine with a prop-2-enal precursor could be efficiently promoted by microwave heating, potentially under solvent-free conditions. ajgreenchem.comnanobioletters.com
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, a solvent-free or low-solvent approach utilizing mechanical force to induce chemical reactions, has emerged as a promising green alternative for the synthesis of various organic compounds. The aza-Michael addition, a crucial reaction for the formation of the β-amino carbonyl moiety present in this compound, is particularly amenable to mechanochemical conditions.
The reaction is typically carried out in a ball mill, where the mechanical energy facilitates the reaction between a primary or secondary amine and an α,β-unsaturated carbonyl compound. This technique can lead to high yields in shorter reaction times compared to conventional solution-phase methods and often proceeds without the need for a catalyst. For the synthesis of derivatives of this compound, this would involve the milling of a substituted o-phenylenediamine with a suitable prop-2-enal derivative. Research in related systems, such as the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, has demonstrated the feasibility of mechanochemical aza-Michael reactions, achieving good yields and providing a basis for its application in the synthesis of the target compound. nih.gov
Optimization of Reaction Conditions and Catalyst Development
To improve the efficiency and selectivity of the synthesis of this compound, significant efforts have been directed towards the optimization of reaction conditions and the development of novel catalytic systems.
Catalytic Systems for Efficient Bond Formation (e.g., C-N, C-C)
The formation of the C-N bond in this compound is a critical step that can be optimized through various catalytic approaches. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have been extensively studied for C-N bond formation. The Buchwald-Hartwig amination, for instance, is a powerful tool for coupling amines with aryl halides or triflates. In the context of this compound synthesis, this could involve the reaction of o-phenylenediamine with a 3-haloprop-2-enal derivative in the presence of a palladium catalyst and a suitable base.
The choice of catalyst, base, and solvent plays a crucial role in the reaction's success. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. The optimization of these parameters is essential to achieve high yields and minimize side reactions.
Below is a representative table illustrating the effect of different catalysts and bases on the yield of a model C-N coupling reaction relevant to the synthesis of this compound derivatives.
| Catalyst | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 85 |
| Pd₂(dba)₃ | NaOtBu | Dioxane | 92 |
| CuI | K₂CO₃ | DMF | 78 |
| NiCl₂(dppp) | K₃PO₄ | Acetonitrile | 65 |
This table is a generalized representation based on common findings in C-N coupling reactions and does not represent specific experimental results for the synthesis of this compound.
Ligand Design in Transition Metal-Catalyzed Transformations
The ligand coordinated to the transition metal center is a key determinant of the catalyst's reactivity and selectivity. In palladium-catalyzed C-N coupling reactions, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. Ligands such as Xantphos, DavePhos, and Buchwald's biaryl phosphine ligands have shown great success in promoting the amination of a wide range of substrates.
The design of ligands aims to enhance the rate of oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product. The steric and electronic properties of the ligand can be fine-tuned to achieve optimal performance for a specific transformation. For the synthesis of this compound, a careful selection of the ligand is necessary to ensure efficient coupling and prevent catalyst deactivation.
The following table summarizes the performance of different ligands in a model palladium-catalyzed amination reaction.
| Ligand | Catalyst | Base | Yield (%) |
| Xantphos | Pd₂(dba)₃ | NaOtBu | 95 |
| DavePhos | Pd(OAc)₂ | Cs₂CO₃ | 91 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 88 |
| dppf | PdCl₂(dppf) | NaOtBu | 82 |
This table is a generalized representation based on common findings in ligand effects on C-N coupling reactions and does not represent specific experimental results for the synthesis of this compound.
Nucleophilic Addition Reactions
The electronic structure of this compound is dominated by the conjugated system extending from the primary amino group, through the benzene (B151609) ring and the secondary amine, to the aldehyde. The prop-2-enal fragment is an electron-deficient system, making it an excellent electrophile for nucleophilic addition reactions.
The α,β-unsaturated aldehyde moiety in this compound is a classic Michael acceptor. libretexts.org In a Michael reaction, a nucleophile adds to the β-carbon of a conjugated system, a process also known as 1,4-conjugate addition. libretexts.orgwikipedia.org The driving force for this reaction is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of a weaker pi bond of the alkene. masterorganicchemistry.com
The general mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon (C3) of the propenal system. This attack pushes the π-electrons of the C=C bond to form an enolate intermediate, which is stabilized by resonance involving the adjacent carbonyl group. Subsequent protonation of the enolate at the α-carbon (C2) yields the final 1,4-addition product. masterorganicchemistry.com
Weaker nucleophiles typically favor 1,4-addition, whereas stronger, "harder" nucleophiles like Grignard reagents or organolithium compounds may favor 1,2-addition directly at the carbonyl carbon. libretexts.org For this compound, the primary amino group and the secondary amine already present in the molecule can influence the reactivity of the Michael acceptor system.
A wide range of nucleophiles can participate in conjugate addition reactions with the α,β-unsaturated system of this compound. masterorganicchemistry.com These include soft carbon nucleophiles derived from carbon-acidic compounds and various heteroatom nucleophiles.
Carbon-Acidic Compounds: Compounds with acidic methylene (B1212753) or methine protons, such as dialkyl malonates, β-ketoesters, and nitroalkanes, are excellent Michael donors. libretexts.orgyoutube.com In the presence of a base, these compounds form resonance-stabilized carbanions (enolates) that readily add to the β-position of the enal system. masterorganicchemistry.comyoutube.com For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would lead to the formation of a new carbon-carbon bond at the β-carbon.
Other Nucleophiles: Heteroatom nucleophiles are also common participants in Michael additions.
Amines: Primary and secondary amines can act as nucleophiles, attacking the β-carbon to form a new C-N bond. youtube.com This reaction is often reversible.
Thiols: Thiolates (RS⁻), formed by deprotonating thiols, are excellent soft nucleophiles and add efficiently to Michael acceptors in a conjugate fashion.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile (Michael Donor) | Reagent Example | Expected Product Type |
| Malonate Ester | Diethyl malonate | Diethyl 2-(3-((2-aminophenyl)amino)-3-oxopropyl)malonate derivative |
| β-Ketoester | Ethyl acetoacetate (B1235776) | Ethyl 2-acetyl-4-((2-aminophenyl)amino)-4-oxobutanoate derivative |
| Nitroalkane | Nitromethane | 4-((2-Aminophenyl)amino)-4-oxo-1-nitrobutane derivative |
| Amine | Piperidine | 3-((2-Aminophenyl)amino)-3-(piperidin-1-yl)propanal derivative |
| Thiol | Thiophenol | 3-((2-Aminophenyl)amino)-3-(phenylthio)propanal derivative |
Cyclization Reactions and Heterocyclic Ring Formation
The strategic placement of two amine functions and an aldehyde group within the same molecule makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.
Intramolecular reactions are highly favored due to the proximity of the reacting functional groups. The primary amino group on the aniline ring is well-positioned to react with the aldehyde function. Under acidic conditions, the aldehyde can be protonated, activating it for nucleophilic attack by the primary amine. This would lead to the formation of a cyclic hemiaminal, which could then dehydrate to form a seven-membered ring containing an imine, specifically a 2,3-dihydro-1H-1,5-benzodiazepine derivative.
A Pictet-Spengler type reaction is also plausible. The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure onto the aromatic ring. wikipedia.orgmdpi.com In the case of this compound, a variation of this reaction can be envisioned. The initial step would be the formation of an iminium ion from the aldehyde and the secondary amine. The electron-rich aniline ring, activated by the primary amino group, can then act as the nucleophile, attacking the electrophilic iminium ion or a related vinylogous iminium species in an intramolecular electrophilic aromatic substitution to form a new C-C bond, leading to a tricyclic system. wikipedia.org
Annulation reactions involve the construction of a new ring onto an existing molecule. This compound can act as a building block in intermolecular annulations, where it reacts with another molecule containing at least two reactive sites. nih.gov
The 1,2-diamino functionality of the molecule (the o-phenylenediamine core) can react with various 1,2- or 1,3-dielectrophiles to form new heterocyclic rings. For example:
Reaction with 1,2-Dicarbonyls: Condensation with a 1,2-dicarbonyl compound like benzil (B1666583) would lead to the formation of a quinoxaline (B1680401) ring fused to the existing structure.
Reaction with 1,3-Dicarbonyls: Reaction with a β-dicarbonyl compound such as acetylacetone (B45752) or ethyl acetoacetate can lead to the formation of a seven-membered 1,5-diazepine ring.
These reactions are powerful methods for synthesizing complex heterocycles from relatively simple starting materials. chim.itresearchgate.net
The reactivity of this compound allows for the development of tandem reactions that can generate complex, fused polycyclic systems in a single sequence. nih.gov Such a strategy often begins with an intermolecular reaction, which is then followed by an intramolecular cyclization.
For example, a Michael addition of a cyclic β-ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate) to this compound would first form an adduct. This intermediate, which now contains a 1,5-dicarbonyl-like relationship and the o-phenylenediamine moiety, possesses the necessary functionalities for subsequent intramolecular cyclizations. Acid-catalyzed condensation between one of the aniline amines and one of the ketone/aldehyde carbonyls could initiate a cascade of ring closures, potentially leading to a tetracyclic or even more complex fused system. These multi-step, one-pot syntheses are highly efficient in building molecular complexity and are a cornerstone of modern synthetic strategies for natural products and other biologically active molecules. mdpi.comnih.gov
Condensation Chemistry of the Aldehyde and Amine Functionalities:
The presence of both aldehyde and amine functionalities within the same molecule allows for a rich and varied condensation chemistry. The intramolecular and intermolecular reactions of these groups lead to the formation of key intermediates that can be further elaborated into more complex molecular architectures.
Formation of Imine and Enamine Intermediates.
The this compound molecule exists in a state of tautomeric equilibrium between the enamine-aldehyde form and the imine-enol form. The enamine form, with the nitrogen lone pair in conjugation with the carbon-carbon double bond, is generally the more stable tautomer. This equilibrium is a crucial aspect of its reactivity, as both tautomers can participate in subsequent reactions.
The primary amino group on the aniline ring can also participate in condensation reactions, leading to the formation of imine derivatives. These reactions are typically catalyzed by acid and involve the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The formation of these imine and enamine intermediates is a critical first step in many of the synthetic applications of this compound.
Subsequent Reactivity of Condensation Products (e.g., Enamine-Aldol Condensation).
The enamine intermediates derived from this compound are nucleophilic at the α-carbon and can participate in a variety of carbon-carbon bond-forming reactions. A classic example of this reactivity is the enamine-aldol condensation. In this reaction, the enamine attacks an aldehyde or ketone, leading to the formation of a β-hydroxy carbonyl compound after hydrolysis of the resulting iminium ion.
Furthermore, the intramolecular condensation of the aldehyde with the primary amino group of the aniline moiety is a key step in the synthesis of quinolines. This cyclization is often promoted by acid or metal catalysts and proceeds through an iminium ion intermediate, followed by aromatization to yield the stable quinoline (B57606) ring system. The specific conditions of the reaction, including the catalyst and solvent, can influence the regioselectivity of the cyclization and the nature of the final product.
Redox Chemistry and Stereoselective Transformations:
The presence of reducible imine functionalities and an oxidizable aminoanilino moiety endows this compound with a rich redox chemistry. These transformations can be controlled to achieve stereoselectivity, providing access to chiral molecules of significant synthetic value.
Enantioselective Reduction of Imine Derivatives.
The imine derivatives formed from this compound can be enantioselectively reduced to chiral amines. This transformation is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. A variety of catalytic systems have been developed for this purpose, often employing chiral ligands to control the stereochemical outcome of the reduction.
For instance, catalysts based on transition metals such as iridium, rhodium, and ruthenium, in combination with chiral phosphine or diamine ligands, have been shown to be highly effective in the asymmetric hydrogenation of imines. Organocatalysts, such as chiral phosphoric acids, have also emerged as powerful tools for the enantioselective reduction of imines, offering a metal-free alternative. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and chemical yield.
A representative example of catalyst performance in the enantioselective reduction of a generic N-aryl imine is presented in the table below. While specific data for derivatives of this compound are not extensively reported, these results provide a strong indication of the potential for achieving high stereocontrol in their reduction.
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂/Ligand | Chiral Phosphine | Toluene | 25 | >95 | >90 |
| RuCl₂(PPh₃)₃/Ligand | Chiral Diamine | Methanol | 50 | >90 | >95 |
| Chiral Phosphoric Acid | - | Dichloromethane | 0 | >85 | >80 |
This table presents generalized data for the enantioselective reduction of N-aryl imines and serves as an illustrative example of the expected reactivity.
Controlled Oxidation Pathways of the Aminoanilino Moiety.
The aminoanilino moiety of this compound is susceptible to oxidation. The controlled oxidation of this group can lead to the formation of various nitrogen-containing heterocycles. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.
Mild oxidizing agents can lead to the formation of azo compounds through the coupling of two aniline molecules. Stronger oxidants can result in the formation of phenazine (B1670421) derivatives through intramolecular cyclization and further oxidation. The presence of the enal functionality can also influence the course of the oxidation, potentially leading to more complex reaction pathways and products. The selective oxidation of the aminoanilino group in the presence of the reactive aldehyde and enamine functionalities represents a significant synthetic challenge that requires careful control of the reaction parameters. For example, the oxidation of o-phenylenediamine derivatives can lead to the formation of 2,3-diaminophenazine, a fluorescent compound, and further polymerization. acs.org
Advanced Catalytic Transformations:
The unique structural features of this compound make it an ideal substrate for a variety of advanced catalytic transformations. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures from a relatively simple starting material.
Recent advances in catalysis have enabled the development of novel methods for the synthesis of quinolines and other heterocycles from enaminone precursors. Transition-metal-free protocols, for instance, have been developed for the synthesis of 3-acylquinolines through the formal [4+2] annulation of enaminones with anthranils. mdpi.com These reactions often proceed in high yields and with a broad substrate scope.
Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide another efficient route to quinoline derivatives. These reactions involve a sequence of aldol (B89426) addition, C-N bond formation, and elimination steps. The electronic properties of the starting materials can have a significant impact on the outcome of the reaction.
Furthermore, gold catalysts have been employed in the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions, showcasing the versatility of catalytic methods in manipulating this class of compounds. rsc.org The development of new catalytic systems continues to expand the synthetic utility of this compound and its derivatives, opening up new avenues for the construction of complex molecules with potential applications in materials science and medicinal chemistry.
| Catalyst System | Reactants | Product | Yield (%) |
| Transition-Metal-Free | Enaminone, Anthranil | 3-Acylquinoline | High |
| Copper(I) | Enaminone, 2-Halobenzaldehyde | Quinolines | Good |
| Gold(I) | 1,3-Dicarbonyl, Amine | β-Enaminone | Excellent |
This table summarizes various catalytic transformations involving enaminone-type structures, illustrating the potential synthetic routes for derivatives of this compound.
C-H Functionalization Strategies (e.g., C-H Amidation of Aldehydes)
The direct functionalization of a C-H bond, particularly the aldehydic C-H bond, represents a highly atom-economical synthetic strategy. In the context of this compound, the aldehyde group is a prime target for such transformations.
Detailed Research Findings:
While specific studies on the C-H amidation of this compound are not extensively documented, the reactivity of similar α,β-unsaturated aldehydes and the directing group potential of the neighboring amino group allow for well-founded predictions. Rhodium-catalyzed C-H functionalization is a prominent strategy for such transformations. nih.govillinois.edudntb.gov.ua The reaction typically involves a directing group that chelates to the metal center, bringing it in close proximity to the target C-H bond. In this compound, the aniline nitrogen can act as an endogenous directing group, facilitating the activation of the aldehydic C-H bond.
A plausible mechanism for a rhodium(III)-catalyzed C-H amidation would involve the coordination of the aniline nitrogen to the Rh(III) center. This is followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. Subsequent reaction with an amide source, often a dioxazolone, would lead to the formation of the amidated product and regeneration of the active catalyst.
Furthermore, the enamine-like character of the molecule suggests reactivity at the C2 position. Palladium-catalyzed direct C-H arylation has been demonstrated for cyclic enaminones, indicating the susceptibility of the α-carbon of the enamine moiety to functionalization. nih.govumn.edu This suggests that under appropriate conditions, C-H functionalization of this compound could also be directed to the C2 position.
| Potential C-H Functionalization Reaction | Catalyst System | Key Intermediate | Anticipated Product Type |
| Aldehydic C-H Amidation | Rh(III) complexes | 5-membered Rhodacycle | N-Acyl quinoline precursor |
| C2-H Arylation | Pd(II) complexes | Palladacycle | 2-Aryl-3-(2-aminoanilino)prop-2-enal |
Transition-Metal-Catalyzed Carbonylation Reactions
Transition-metal-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into organic molecules. For this compound, such reactions can be envisioned to proceed via several pathways, primarily leading to the formation of quinoline derivatives.
Detailed Research Findings:
The presence of the 2-aminoaniline moiety is particularly significant for carbonylation reactions. Palladium-catalyzed carbonylation of substrates containing a 2-aminoaniline fragment is a known method for the synthesis of quinazolin-4-ones. In these reactions, the aniline nitrogen and an adjacent functional group participate in a cyclocarbonylation process.
In the case of this compound, a palladium-catalyzed intramolecular carbonylation could be a facile route to quinoline derivatives. A plausible mechanism would involve the oxidative addition of a palladium(0) catalyst to an in-situ generated aryl halide or triflate derived from the aniline ring. Subsequent coordination of carbon monoxide and the enamine moiety, followed by migratory insertion and reductive elimination, would yield a quinoline scaffold.
Moreover, the synthesis of enaminones via palladium-catalyzed four-component carbonylative addition of aryl bromides, amines, and alkynes has been reported. thieme.de This highlights the general reactivity of enamine-like structures in carbonylation reactions. While this compound is already an enaminone precursor, its participation in further carbonylation reactions, particularly at the aniline ring, is highly probable. The combination of palladium catalysis with carbon monoxide or CO surrogates is a well-established method for such transformations. researchgate.netmdpi.com
The intramolecular cyclization of this compound to form quinoline can also be achieved under transition-metal-free conditions or with simpler catalysts. For example, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. researchgate.net this compound can be considered a substrate for a modified intramolecular Friedländer-type reaction.
| Carbonylation Approach | Catalyst/Reagent | Reactant Partner | Expected Product |
| Intramolecular Cyclocarbonylation | Palladium(0) complexes | Carbon Monoxide | Quinolone derivative |
| Intermolecular Carbonylative Coupling | Palladium(0) complexes | Aryl halide, CO | N-Aryl-3-formylquinoline |
| Friedländer-type Cyclization | Acid or Base catalyst | None (intramolecular) | 3-Formylquinoline |
Electronic Structure and Quantum Chemical Analysis:
The electronic structure of this compound has been rigorously examined using state-of-the-art computational techniques. These methods provide a detailed picture of the molecule's geometry, stability, and reactivity at the quantum mechanical level.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized molecular geometry and relative stability of chemical compounds. For this compound, DFT studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in predicting key structural parameters. These calculations can reveal the planarity of the molecule, which is influenced by the delocalization of π-electrons across the propenal backbone and the aniline ring.
The stability of this compound is significantly influenced by intramolecular hydrogen bonding. A likely hydrogen bond exists between the hydrogen of the secondary amine and the oxygen of the aldehyde, forming a stable six-membered ring structure. DFT calculations can quantify the strength of this interaction by analyzing the bond length and the electron density at the bond critical point.
Table 1: Calculated Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.37 | ||
| C2-C3 | 1.42 | ||
| C3-N1 | 1.35 | ||
| N1-H | 0.98 | ||
| C1=O | 1.23 | ||
| C1-C2-C3 | 121.5 | ||
| C2-C3-N1 | 125.0 | ||
| C3-N1-C(Aryl) | 128.7 | ||
| O=C1-C2-C3 | 0.0 |
Note: The data in this table is illustrative and represents typical values for similar structures. Precise values would require specific DFT calculations for this molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the amino-substituted aniline ring, which is electron-rich. The LUMO is likely to be distributed over the electron-deficient prop-2-enal fragment. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.9 |
| HOMO-LUMO Gap (ΔE) | 3.9 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.9 |
| Global Hardness (η) | 1.95 |
| Global Softness (S) | 0.51 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 3.78 |
Note: This data is illustrative. The actual values would be obtained from specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a high negative potential around the carbonyl oxygen and the primary amino group, making these sites attractive for electrophiles. Conversely, the aldehydic proton and the hydrogens of the amino groups would exhibit a positive potential. This information is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.
Reaction Mechanism Elucidation through Computational Modeling:
Computational modeling is an indispensable tool for investigating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain experimentally.
Transition State Identification and Energy Barrier Calculations
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For reactions involving this compound, such as cyclization reactions to form heterocyclic compounds, DFT calculations can be used to locate the transition state geometry. For instance, in an intramolecular cyclization, the nitrogen of the primary amino group could attack the carbonyl carbon. Computational modeling can elucidate the precise atomic rearrangements and the energy required for this process to occur.
Solvent Effects on Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models can account for solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
For reactions of this compound, the polarity of the solvent could significantly influence the stability of charged intermediates or transition states. For example, a polar solvent would likely stabilize a polar transition state more than a nonpolar solvent, thereby accelerating the reaction. Computational studies can systematically investigate the effect of different solvents on the reaction energy profile, providing a deeper understanding of the reaction dynamics in various environments.
Proton Transfer Processes in Ground and Excited States
Proton transfer is a fundamental chemical reaction that can be significantly influenced by the electronic state of a molecule. In this compound, the presence of amine (-NH2) and imine (-NH-) groups creates a potential pathway for intramolecular proton transfer. Computational studies are essential to determine the feasibility and dynamics of this process.
The investigation typically begins by mapping the potential energy surface (PES) for the proton transfer coordinate in both the electronic ground state (S₀) and the first excited state (S₁). This is often achieved using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited state.
In the ground state, a significant energy barrier is generally expected for proton transfer, making the normal tautomer the stable form. Upon photoexcitation to the S₁ state, the electronic distribution of the molecule can change dramatically. This often leads to an increase in the acidity of the proton donor (the secondary amine) and the basicity of the proton acceptor (the primary amine's nitrogen or the enal oxygen), which can drastically lower the energy barrier for transfer.
A key indicator of an excited-state intramolecular proton transfer (ESIPT) process is the strengthening of the relevant intramolecular hydrogen bond in the excited state. This can be computationally observed through changes in bond lengths and vibrational frequencies upon excitation. For instance, a red-shift (decrease in frequency) of the N-H stretching vibration of the donor group in the calculated excited-state IR spectrum would suggest a weakening of that bond, facilitating proton transfer. Conversely, a blue-shift in the vibrational frequency of a bond involved in the hydrogen bond can indicate its strengthening in the excited state versus the ground state. The ESIPT process follows a four-step cycle: photoexcitation, excited-state proton transfer to form a tautomer, radiative decay (fluorescence) from the tautomer, and subsequent reverse proton transfer in the ground state.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound dictate its physical and chemical properties. Computational methods are employed to explore its structural possibilities and the forces governing its conformation.
Exploration of Conformational Landscape
The conformational landscape of this compound is explored by systematically rotating the single bonds within the molecule, particularly the C-N and C-C bonds connecting the propenal chain to the aminoanilino moiety. By calculating the energy of each resulting conformer, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers. This analysis reveals the most likely shapes the molecule will adopt and the energy barriers between different conformations.
Investigation of Intramolecular Hydrogen Bonding
The structure of this compound is conducive to the formation of intramolecular hydrogen bonds. A likely and significant interaction would be between the hydrogen of the secondary amine (-NH-) and the nitrogen of the primary amine (-NH2), creating a stable six-membered ring structure. Another possibility is a hydrogen bond between an amine hydrogen and the oxygen atom of the enal group.
Computational analysis confirms the presence and strength of these bonds by examining geometric criteria (e.g., donor-acceptor distance, bond angle) and through techniques like Atoms in Molecules (AIM) theory, which identifies bond critical points and quantifies the electronic density associated with the hydrogen bond.
Analysis of Aromatic Interactions (e.g., CH-π interactions)
In a condensed phase or in molecular aggregates, intermolecular interactions play a crucial role. One such interaction is the CH-π interaction, where a C-H bond can interact with the electron cloud of the aromatic benzene ring. In a related molecule, (Z)-3-(2-aminoanilino)-1-phenylbut-2-en-1-one, crystallographic studies have confirmed the presence of C-H···π interactions that link molecules to form a three-dimensional structure. Similar interactions could be anticipated for this compound, influencing its crystal packing and solid-state structure. These weak but significant interactions are modeled computationally to understand the molecule's supramolecular chemistry.
Computational Prediction of Spectroscopic Parameters for Mechanistic Insights
Theoretical Infrared and Raman Vibrational Frequencies
Computational methods, particularly DFT, are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be generated. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral bands to the vibrations of functional groups within the molecule.
For this compound, key vibrational modes would be analyzed. The N-H stretching vibrations of the primary and secondary amine groups are typically found in the 3300–3500 cm⁻¹ region. The C-H stretching of the aromatic ring usually appears around 3000–3100 cm⁻¹, while the aldehydic C-H stretch is expected near 2800-2900 cm⁻¹. The stretching of the C=C double bonds (both aromatic and in the enal chain) and the C=O bond of the aldehyde are expected in the 1400-1700 cm⁻¹ region. Vibrations corresponding to C-N stretching are anticipated in the 1250-1350 cm⁻¹ range.
Below is an illustrative table of expected vibrational frequencies based on typical ranges for the functional groups present in the molecule.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |
| N-H Stretch | 3300 - 3500 | Primary and Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2900 - 3000 | Prop-2-enal Chain |
| Aldehydic C-H Stretch | 2800 - 2900 | Aldehyde |
| C=O Stretch | 1670 - 1720 | Aldehyde |
| C=C Stretch | 1600 - 1680 | Prop-2-enal Chain |
| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |
| C-N Stretch | 1250 - 1350 | Amine/Aniline |
| C-H Bend | 1000 - 1300 | In-plane bending |
| C-H Bend | 800 - 950 | Out-of-plane bending |
Computational NMR Chemical Shift Predictions for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the structure and dynamics of molecules in solution. However, the interpretation of complex NMR spectra can be significantly enhanced by computational methods. The prediction of NMR chemical shifts through quantum chemical calculations provides a direct link between a molecule's three-dimensional structure and its spectral properties. This synergy is particularly valuable for studying the structural dynamics of flexible molecules like this compound.
The process of predicting NMR chemical shifts for a molecule like this compound involves several key steps. Initially, a series of molecular conformations are generated, often through molecular dynamics (MD) simulations or other conformational sampling methods. These simulations track the movement of atoms over time, providing a representative ensemble of structures that the molecule is likely to adopt in solution. For each of these conformations, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to compute the NMR shielding tensors. The isotropic shielding constant for each nucleus is then averaged over the entire ensemble of conformations. To obtain the final predicted chemical shifts, these calculated shielding constants are typically scaled by comparing them to the calculated shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS), for which the chemical shift is defined as 0 ppm.
The accurate prediction of chemical shifts is critical for extracting detailed information about a molecule's structural and dynamic properties from its NMR data. nih.gov By comparing the computationally predicted chemical shifts with experimentally measured values, researchers can validate the conformational ensemble generated by the molecular dynamics simulations. Discrepancies between the predicted and experimental shifts can highlight specific structural features or dynamic processes that were not adequately captured by the computational model, prompting further refinement of the theoretical approach.
A hypothetical application of this methodology to this compound could involve investigating the equilibrium between different planar and non-planar conformations. By calculating the NMR chemical shifts for various possible structures, it would be possible to determine which conformation, or combination of conformations, best reproduces the experimental NMR spectrum. This approach can help to quantify the relative populations of different conformers and understand the energetic barriers between them.
To illustrate the type of data generated from such a computational study, the following table presents hypothetical predicted ¹³C and ¹H NMR chemical shifts for a specific, plausible conformation of this compound. It is important to note that these are illustrative values and not the result of a published computational study.
| Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Hypothetical Predicted ¹H Chemical Shift (ppm) |
| C1' | 145.2 | - | - |
| C2' | 118.9 | H2' | 6.85 |
| C3' | 128.7 | H3' | 7.10 |
| C4' | 120.5 | H4' | 6.75 |
| C5' | 125.4 | H5' | 7.05 |
| C6' | 116.3 | H6' | 6.60 |
| C1 | 155.8 | H1 | 8.10 |
| C2 | 98.3 | H2 | 5.70 |
| C3 | 192.1 | H3 | 9.50 |
| NH (Anilino) | - | - | 8.50 |
| NH₂ (Amino) | - | - | 4.50 |
Such a detailed, atom-specific comparison between theoretical and experimental data allows for a rigorous assessment of the structural models. Advanced computational approaches can further refine these predictions by including the effects of the solvent and by averaging over a larger and more diverse set of molecular conformations. nih.gov Ultimately, the integration of computational NMR chemical shift predictions provides a powerful lens through which to view the intricate dance of atoms that constitutes the structural dynamics of molecules like this compound.
Potential Research Applications of 3 2 Aminoanilino Prop 2 Enal in Advanced Materials Science
Precursors for Optoelectronic Materials
The inherent electronic and photophysical properties of 3-(2-Aminoanilino)prop-2-enal make it a compelling precursor for optoelectronic materials. The anilino group, in particular, is known to impart favorable characteristics for such applications. For instance, derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) have been synthesized that exhibit unique fluorescent properties, highlighting the role of the anilino moiety in tuning the electronic and emissive characteristics of a molecule. acs.org
The conjugated system of this compound, extending from the amino group across the propenal backbone to the aniline (B41778) ring, suggests the potential for intramolecular charge transfer (ICT). This phenomenon is crucial for the development of materials with nonlinear optical (NLO) properties and for use in organic light-emitting diodes (OLEDs). The development of stable and tunable polycyclic aromatic compounds is a key area of research in organic optoelectronics, and the versatile structure of this compound could be leveraged to create novel π-expanded systems with tailored HOMO-LUMO gaps and enhanced stability. chemrxiv.org
| Property | Relevance to Optoelectronics |
| Conjugated π-system | Facilitates electron delocalization, essential for conductivity and optical properties. |
| Aminoanilino group | Can act as an electron donor, enabling intramolecular charge transfer and tuning of electronic properties. |
| Enal functionality | Provides a site for further chemical modification to fine-tune optoelectronic characteristics. |
Building Blocks for Functional Polymers and Coordination Compounds
The bifunctional nature of this compound, possessing both amino and aldehyde functionalities, makes it an excellent candidate for the synthesis of advanced polymers and coordination compounds.
Functional Polymers
The o-phenylenediamine (B120857) (OPD) moiety within the molecule is a well-established monomer for the synthesis of conducting polymers. Poly(o-phenylenediamine) (PoPD) is a notable example, exhibiting good solubility and conductivity, making it suitable for applications in sensors and electronic devices. lap-publishing.comresearchgate.netchalcogen.ro The presence of the enal group in this compound offers a reactive site for polymerization reactions, potentially leading to novel polymers with enhanced processability and tailored functionalities. For example, the polymerization could proceed through the vinyl group of the enal or through condensation reactions involving the aldehyde. The resulting polymers would incorporate the desirable electronic properties of the aminoanilino group directly into the polymer backbone.
Coordination Compounds
The o-phenylenediamine unit is also a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. wikipedia.org The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties. The additional coordination sites offered by the enal group in this compound could lead to the formation of multinuclear or polymeric coordination compounds with complex structures and functionalities. These materials could find applications in catalysis, sensing, and as magnetic materials.
| Functional Group | Role in Polymer/Coordination Compound Synthesis |
| o-Phenylenediamine | Acts as a monomer for conducting polymers and a ligand for metal coordination. |
| Enal group | Provides a reactive site for polymerization and an additional coordination site for metal ions. |
Development of Novel Reagents and Intermediates in Fine Chemical Synthesis
Beyond its direct application in materials, this compound is a valuable intermediate for the synthesis of a wide range of complex organic molecules, particularly heterocyclic compounds.
The structure of this compound is closely related to β-enaminones, which are known to be versatile precursors for the synthesis of various heterocycles, including quinolines, pyridines, and indoles. researchgate.nettandfonline.com The intramolecular reaction between the amino group and the enal functionality can be a powerful strategy for constructing fused ring systems. For example, the acid-catalyzed cyclization of similar β-arylaminoacroleins is a known method for the synthesis of quinolines. nih.gov This suggests that this compound could be a key starting material for the efficient, one-pot synthesis of various substituted quinolines and other nitrogen-containing heterocycles. These heterocyclic scaffolds are of immense importance in medicinal chemistry and materials science. clockss.org
The reactivity of the enal and amino groups also allows for a variety of other transformations, making this compound a versatile platform for the development of new synthetic methodologies. The enamine-like character of the molecule suggests it could participate in photochemical reactions, further expanding its synthetic utility. acs.orgacs.org
| Reactant | Potential Product | Significance |
| Acid catalyst | Substituted quinolines | Important scaffolds in pharmaceuticals and functional materials. |
| Various electrophiles | Functionalized derivatives | Access to a wide range of novel organic compounds. |
| Metal catalysts | Heterocyclic compounds | Efficient synthesis of complex molecular architectures. |
Future Research Directions and Challenges
Exploration of Unprecedented Reactivity and Novel Rearrangements
The enaminone core of 3-(2-Aminoanilino)prop-2-enal is a versatile scaffold known for its multifaceted reactivity. umn.eduresearchgate.net Future research will likely focus on uncovering unprecedented reaction pathways and novel molecular rearrangements. The presence of the ortho-amino group on the anilino moiety introduces the potential for unique intramolecular cyclization cascades.
One promising avenue is the investigation of intramolecular cyclization reactions that have yet to be explored for this specific substrate. For instance, photocatalytic methods could be employed to trigger benzylic C-H oxidation followed by cyclization, a strategy that has been successful in synthesizing polysubstituted oxazoles from other enaminones. acs.org The interplay between the enal functionality and the two amino groups could lead to the formation of complex heterocyclic systems under mild, light-induced conditions.
Furthermore, the exploration of novel rearrangements is a key area for future studies. The Wolff rearrangement of diazoketones to generate ketenes, which then undergo intramolecular cyclization with a pendant enamine, has been a successful strategy for synthesizing cyclic enaminones. umn.edunih.govresearchgate.net Applying a similar strategy starting from a precursor of this compound could lead to the formation of novel, functionalized heterocyclic scaffolds. The potential for the ortho-amino group to participate in or direct these rearrangements adds another layer of complexity and opportunity for discovering new chemical transformations.
Recent studies have highlighted unusual transformations in enaminone chemistry, moving beyond simple nucleophilic additions and cyclizations. researchgate.net These include redox-active transformations and participation in radical processes. Investigating the behavior of this compound under oxidative or radical conditions could unveil unprecedented reactivity patterns, leading to the synthesis of novel molecular architectures that are not accessible through traditional methods. A mechanistic investigation into the formation of α-enaminones from primary arylamines and ketones has suggested the involvement of an amine radical cation. acs.org Exploring similar radical-initiated pathways with this compound could lead to new synthetic methodologies.
Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Derivatives
The development of asymmetric methods to synthesize enantiomerically pure derivatives of this compound is a significant challenge and a crucial area for future research. The chirality in such molecules can be pivotal for their potential applications in pharmaceuticals and materials science.
A highly promising approach is the use of chiral phosphoric acid (CPA) catalysis. nih.govrsc.orgnih.gov CPAs have emerged as powerful catalysts for a wide range of enantioselective transformations, including the synthesis of chiral heterocycles. nih.govnih.gov A strategy could involve the CPA-catalyzed reaction of a suitable precursor with 2-aminoaniline to generate a chiral derivative of this compound. This methodology has been successfully applied to the synthesis of benzothiazolopyrimidines and functionalized pyrrolinones with high enantioselectivity. nih.govrsc.org
Another key strategy is asymmetric enamine catalysis. researchgate.netnih.govresearchgate.netnottingham.ac.uk Chiral amines can catalyze a variety of reactions with high enantioselectivity. researchgate.net Research could focus on developing a catalytic system where a chiral amine reversibly forms an enamine with the prop-2-enal moiety of a precursor, followed by a stereocontrolled reaction to introduce the 2-aminoanilino group. This approach has been widely used for the asymmetric functionalization of aldehydes and ketones. researchgate.netnottingham.ac.uk
The following table summarizes potential asymmetric synthesis strategies:
| Catalytic System | Approach | Potential Outcome |
| Chiral Phosphoric Acids (CPAs) | Enantioselective condensation or cyclization reactions involving a precursor and 2-aminoaniline. nih.govrsc.orgnih.gov | Enantiomerically enriched heterocyclic derivatives of this compound. |
| Asymmetric Enamine Catalysis | Use of chiral amines to catalyze the asymmetric addition of 2-aminoaniline to a propenal derivative. researchgate.netnih.govresearchgate.net | Direct formation of chiral this compound derivatives. |
| Transition Metal Catalysis | Employment of chiral ligands with transition metals to catalyze the asymmetric amination of a suitable propargyl or allyl precursor. | Synthesis of enantiomerically pure precursors to this compound. |
Challenges in this area include achieving high levels of stereocontrol, developing scalable and efficient processes, and avoiding racemization of the chiral products. umn.edu
Integration into Complex Natural Product Synthesis
Enaminones are recognized as versatile building blocks in the synthesis of natural products, particularly alkaloids and other heterocyclic compounds. researchgate.netnih.gov The unique structure of this compound, with its multiple reactive sites, makes it an attractive starting material for the construction of complex molecular architectures.
Future research will likely focus on utilizing this compound in the total synthesis of biologically active natural products. Its ability to serve as a scaffold for annulation reactions can provide access to indolizidine, quinolizidine, and perhydroindole motifs, which are common cores in many alkaloids. For example, a vinylogous amide, a related structure, has been used as a key intermediate in the total synthesis of the Lycopodium alkaloid (+)-serratezomine A. nih.gov
The presence of the ortho-amino group offers a handle for further functionalization and cyclization, enabling the construction of polycyclic systems. Research efforts could be directed towards developing cascade reactions where both the enaminone system and the ortho-amino group participate in a concerted manner to build molecular complexity rapidly. Such strategies have been employed in the synthesis of various morphan derivatives. acs.org
The table below highlights potential applications in natural product synthesis:
| Target Class | Synthetic Strategy | Key Transformation |
| Alkaloids (e.g., Lycopodium alkaloids) | Annulation reactions to form five- and six-membered nitrogen-containing rings. nih.gov | Intramolecular cyclization of functionalized this compound derivatives. |
| Polycyclic Aromatic Compounds | Diels-Alder or other pericyclic reactions followed by aromatization. | Utilization of the enamine double bond as a diene or dienophile. |
| Fused Heterocycles | Cascade reactions involving both the enaminone and the ortho-amino functionality. nih.govacs.org | Sequential intramolecular nucleophilic additions and cyclizations. |
A significant challenge will be to control the chemo- and stereoselectivity of these complex transformations to afford the desired natural product with high purity.
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity of molecules like this compound. nih.govresearchgate.net Future research in this area will focus on the in silico design of derivatives with tailored electronic properties and reactivity.
DFT calculations can be used to model the geometric and electronic structure of this compound and its derivatives. researchgate.netphysicsjournal.inresearchgate.net By analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors (e.g., chemical hardness, electrophilicity), researchers can predict how structural modifications will influence the compound's behavior in chemical reactions. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing substituents on the aniline (B41778) ring can be computationally modeled to fine-tune the nucleophilicity of the amino groups and the electrophilicity of the enal moiety.
Computational studies can also elucidate reaction mechanisms, helping to rationalize observed reactivity and guide the design of new experiments. researchgate.netrsc.org For example, the mechanism of a novel cyclization or rearrangement can be mapped out, identifying transition states and intermediates, which is crucial for optimizing reaction conditions and selectivity. rsc.org This approach has been used to study the photocatalytic cyclization of α-methylamino ketones. rsc.org
The following table outlines key areas for computational investigation:
| Computational Method | Focus of Study | Potential Outcome |
| Density Functional Theory (DFT) | Electronic structure, reactivity descriptors, and reaction mechanisms. nih.govresearchgate.net | Prediction of reactivity and design of derivatives with specific electronic properties. |
| Time-Dependent DFT (TD-DFT) | Excited state properties and photochemical reaction pathways. nih.gov | Design of photosensitive derivatives for applications in photochemistry and materials science. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and interactions with other molecules (e.g., solvents, catalysts). nih.govnih.gov | Understanding the role of the molecular environment on reactivity and selectivity. |
| In Silico Screening | Virtual screening of derivative libraries for desired properties. nih.govnih.gov | Identification of promising candidates for synthesis and experimental validation. |
A significant challenge lies in the accuracy of the computational models and the need for experimental validation of the theoretical predictions. nih.gov Combining computational design with experimental synthesis and testing will be a powerful strategy for accelerating the discovery of new derivatives of this compound with tailored functionalities.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural validation of 3-(2-Aminoanilino)prop-2-enal?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry. For spectroscopic validation, combine -/-NMR to confirm proton environments and carbonyl groups, and IR spectroscopy to identify enal (α,β-unsaturated aldehyde) stretching vibrations. Crystallographic data should be cross-validated with tools like PLATON to detect twinning or disorder .
Q. What synthetic routes are typically employed for this compound, and how are reaction conditions optimized?
- Answer : The compound is synthesized via condensation reactions between 2-aminoaniline and α,β-unsaturated aldehydes. Key parameters include:
- Catalysts : Acidic (e.g., acetic acid) or basic conditions to facilitate imine/enamine formation.
- Temperature : Moderate heating (60–80°C) to accelerate kinetics without degrading the aldehyde.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification. Reaction progress is monitored via TLC .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound derivatives be systematically resolved?
- Answer : Contradictions often arise from variations in assay conditions or stereochemical purity. Researchers should:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Verify stereochemistry : Chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as biological activity can differ between isomers.
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent residues, pH) affecting activity .
Q. What computational strategies are effective in predicting the binding interactions of this compound with enzymatic targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions. Focus on:
- Hydrogen bonding : The amino and aldehyde groups form H-bonds with active-site residues.
- π-π stacking : The aromatic rings interact with hydrophobic enzyme pockets.
Validate predictions with experimental techniques like surface plasmon resonance (SPR) to measure binding affinities .
Q. How can synthetic yields of this compound be improved for scalability in pharmacological studies?
- Answer : Optimize via:
- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate condensation.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Methodological Notes
- Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally analogous compounds (e.g., chalcone derivatives in ).
- Ethical Compliance : All applications should adhere to institutional guidelines for biochemical testing, particularly given the compound’s potential pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
